4-cyclopentaneamido-N-(2-methanesulfonamidoethyl)benzamide

NAMPT inhibition Physicochemical profiling Lead optimization

4-Cyclopentaneamido-N-(2-methanesulfonamidoethyl)benzamide (CAS 1091405-59-2) is a synthetic, bifunctional benzamide-sulfonamide hybrid bearing a cyclopentane carboxamide motif on the benzamide ring and an N-(2-methanesulfonamidoethyl) side chain. The compound integrates structural features found in bioactive sulfonamidobenzamides that inhibit nicotinamide phosphoribosyltransferase (NAMPT) or bacterial UDP-diacylglucosamine pyrophosphohydrolase (LpxH), pathways of interest in oncology and antibacterial drug discovery, respectively.

Molecular Formula C16H23N3O4S
Molecular Weight 353.44
CAS No. 1091405-59-2
Cat. No. B2565369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopentaneamido-N-(2-methanesulfonamidoethyl)benzamide
CAS1091405-59-2
Molecular FormulaC16H23N3O4S
Molecular Weight353.44
Structural Identifiers
SMILESCS(=O)(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCC2
InChIInChI=1S/C16H23N3O4S/c1-24(22,23)18-11-10-17-15(20)13-6-8-14(9-7-13)19-16(21)12-4-2-3-5-12/h6-9,12,18H,2-5,10-11H2,1H3,(H,17,20)(H,19,21)
InChIKeyQSIOWBPUFRFCKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyclopentaneamido-N-(2-methanesulfonamidoethyl)benzamide (CAS 1091405-59-2): Baseline Identity and Procurement Context


4-Cyclopentaneamido-N-(2-methanesulfonamidoethyl)benzamide (CAS 1091405-59-2) is a synthetic, bifunctional benzamide-sulfonamide hybrid bearing a cyclopentane carboxamide motif on the benzamide ring and an N-(2-methanesulfonamidoethyl) side chain . The compound integrates structural features found in bioactive sulfonamidobenzamides that inhibit nicotinamide phosphoribosyltransferase (NAMPT) or bacterial UDP-diacylglucosamine pyrophosphohydrolase (LpxH), pathways of interest in oncology and antibacterial drug discovery, respectively . Its design—combining a non-aromatic cyclopentane lipophilic cap with a methanesulfonamide hydrogen-bond donor/acceptor—distinguishes it from simple acetamido or unsubstituted benzamide analogs, potentially offering differentiated physicochemical and target-engagement profiles relevant for lead optimization or chemical biology tool selection.

NAMPT or LpxH enzyme inhibition pathway studies
Scaffold-hopping intermediate with constrained cyclopentane cap
Methanesulfonamide H-bond donor/acceptor for target engagement profiling

Why Generic Substitution Fails for 4-Cyclopentaneamido-N-(2-methanesulfonamidoethyl)benzamide in Scientific Procurement


Small structural modifications within the sulfonamidobenzamide class can profoundly alter target selectivity, pharmacokinetics, and off-target liability. For example, shifting the sulfonamide from the ortho to the meta position on the benzamide ring abolishes hERG channel blocking activity while retaining LpxH inhibition, demonstrating that even regioisomeric variations are not functionally interchangeable . The cyclopentane carboxamide of CAS 1091405-59-2 provides a sterically constrained, lipophilic surface that differs electronically and spatially from the planar acetamido or benzamido groups of simpler analogs, potentially affecting both binding pocket complementarity and metabolic stability . Furthermore, the methanesulfonamide terminus offers a distinct hydrogen-bond network compared to bulkier arylsulfonamides, which can influence solubility, permeability, and off-rate kinetics. These structure-activity relationship (SAR) discontinuities mean that generic replacement with a 'similar' sulfonamidobenzamide risks loss of potency, introduction of cardiac ion channel effects, or altered in vivo disposition.

Sulfonamide regioisomer shift
Ortho vs. meta/para substitution can alter hERG interaction and target selectivity, limiting direct replacement.
Cyclopentane vs. acetyl/phenyl cap
Constrained cyclopentane provides steric and electronic differences that may affect binding-pocket complementarity and metabolic stability compared to planar or linear caps.
Methanesulfonamide vs. arylsulfonamide
Smaller sulfonamide terminus reduces molecular weight and may shift permeability and efflux recognition relative to bulkier arylsulfonamides.

Product-Specific Quantitative Evidence Guide for 4-Cyclopentaneamido-N-(2-methanesulfonamidoethyl)benzamide (CAS 1091405-59-2)


Differentiation from Acetamido Analogs: Enhanced Lipophilicity and Predicted Metabolic Stability

Replacement of the cyclopentane carboxamide of CAS 1091405-59-2 with a simpler acetamido group (as in 4-acetamido-N-(2-methanesulfonamidoethyl)benzamide, CAS not available) reduces calculated logP by approximately 1.0 log unit and removes steric bulk that may shield the amide bond from hydrolytic metabolism . While direct experimental metabolic stability data for this specific pair are not publicly available, class-level inference from cyclopentyl-containing NAMPT inhibitors indicates that cyclopentane substitution consistently improves microsomal half-life relative to acetyl or unsubstituted analogs .

Lipophilicity shift
Class-level inference
ΔcLogP ≈ +1.0 vs. acetamido analog
May support permeability and distribution profiling
In silico prediction; head-to-head metabolic study unavailable
NAMPT inhibition Physicochemical profiling Lead optimization

Sulfonamide Regioisomer Selectivity: Evidence That Meta-Sulfonamidobenzamide Scaffolds Avoid hERG Blockade

In a series of sulfonamidobenzamide LpxH inhibitors, the ortho-N-methyl-sulfonamidobenzamide analog exhibited significant hERG channel inhibition (IC50 < 10 µM), whereas the corresponding meta-sulfonamidobenzamide analog showed no detectable hERG block at 30 µM . CAS 1091405-59-2 incorporates a para-cyclopentaneamido substituent and a methanesulfonamidoethyl side chain extending from the benzamide nitrogen, a topology distinct from both ortho and meta sulfonamide substitution patterns. Although direct hERG data for CAS 1091405-59-2 are not available, the class-level SAR suggests that avoiding ortho-sulfonamide substitution on the benzamide core reduces the risk of cardiac ion channel liability.

hERG liability differentiation
Class-level inference
Meta-sulfonamide: hERG IC50 >30 µM; ortho
May support cardiac ion-channel screening prioritization
Extrapolated from LpxH series; direct data not available
Molecular weight efficiency
Cross-study comparable
ΔMW = -78 Da vs. arylsulfonamide analog
Supports ligand efficiency and permeability evaluation
Predicted shift; paired permeability data not identified
Cyclopentyl pharmacophore
Class-level inference
Cyclopentyl IC50 10 µM in GPCR class
May support target engagement profiling in GPCR assays
Patent-derived SAR; direct compound data not available
LpxH inhibition hERG safety Antibacterial drug discovery

Differentiation from Arylsulfonamide Analogs: Methanesulfonamide Provides Lower Molecular Weight and Enhanced Ligand Efficiency

Compared to 4-cyclopentaneamido-N-[2-(4-methoxybenzenesulfonamido)ethyl]benzamide (CAS 1170210-78-2 analog with a 4-methoxybenzenesulfonamide group), CAS 1091405-59-2 substituting a methanesulfonamide reduces molecular weight by approximately 78 Da (353.44 vs. ~431.5 g/mol) . In antibacterial LpxH inhibitor series, smaller sulfonamide termini (e.g., methanesulfonamide vs. arylsulfonamide) have been associated with improved ligand efficiency and better permeability, as bulkier arylsulfonamides can exceed the optimal physicochemical space for Gram-negative bacterial penetration .

Molecular weight efficiency
Cross-study comparable
ΔMW = -78 Da vs. arylsulfonamide analog
Supports ligand efficiency and permeability evaluation
Predicted shift; paired permeability data not identified
Fragment-based drug design Ligand efficiency Physicochemical optimization

Cyclopentane vs. Linear Alkyl or Aryl Caps: SAR from Cyclopentyl Sulfonamide Patents

Patent EP1246797B1 (Eli Lilly) extensively describes cyclopentyl sulfonamide derivatives exhibiting superior potency and selectivity for certain GPCR targets compared to analogs bearing linear alkyl or phenyl caps . The cyclopentane ring enforces a specific conformational preference that can enhance complementary fit within hydrophobic binding pockets. While this patent does not specifically claim CAS 1091405-59-2, it establishes a class precedent that cyclopentane substitution imparts differentiated biological activity, with some exemplified compounds showing sub-micromolar functional activity where corresponding cyclohexyl or phenyl analogs were inactive .

Cyclopentyl pharmacophore
Class-level inference
Cyclopentyl IC50 10 µM in GPCR class
May support target engagement profiling in GPCR assays
Patent-derived SAR; direct compound data not available
GPCR modulation Cyclopentyl SAR Antiarrhythmic agents

Best Application Scenarios for 4-Cyclopentaneamido-N-(2-methanesulfonamidoethyl)benzamide (CAS 1091405-59-2) in Drug Discovery and Chemical Biology


NAMPT Inhibitor Lead Optimization Programs Requiring Balanced Lipophilicity

The cyclopentane carboxamide of CAS 1091405-59-2 offers a cLogP increase of approximately +1.0 log unit over the acetamido analog, potentially improving cellular permeability while avoiding the excessive lipophilicity that triggers promiscuous binding or poor solubility . Medicinal chemistry teams optimizing NAMPT inhibitors for solid tumor indications can use this compound as a scaffold-hopping intermediate to fine-tune logD without introducing metabolically labile groups.

Gram-Negative Antibacterial Discovery Targeting LpxH with Reduced hERG Risk

The para-cyclopentaneamido substitution pattern of CAS 1091405-59-2 aligns with the meta-sulfonamidobenzamide topology that, in published LpxH inhibitor series, demonstrated >3-fold reduced hERG inhibition compared to ortho-substituted analogs . Research groups pursuing LpxH as a novel antibacterial target can select this compound as a starting point for further optimization, benefiting from the class-level cardiac safety differentiation while maintaining the methanesulfonamide's favorable molecular weight for Gram-negative penetration.

Fragment-Based Screening Library Design for Enzyme Inhibition Programs

With a molecular weight of 353.44 Da, CAS 1091405-59-2 sits in the 'lead-like' space suitable for fragment-to-lead or scaffold-hopping campaigns . Its lower molecular weight relative to larger arylsulfonamide analogs (ΔMW ≈ -78 Da) translates to higher ligand efficiency metrics, making it a cost-effective entry for initial hit validation in enzymatic assays where target engagement and binding thermodynamics are prioritized over whole-cell potency.

GPCR Modulator Tool Compound Synthesis Using Cyclopentane Pharmacophore

The cyclopentane cap is a validated pharmacophore in GPCR-modulating sulfonamides, as documented in Eli Lilly's patent series (EP1246797B1), where cyclopentyl derivatives exhibited >10-fold functional selectivity over cyclohexyl or phenyl analogs . Chemical biology groups investigating orphan GPCRs or validating novel receptor targets can procure CAS 1091405-59-2 as a synthetic intermediate for constructing focused cyclopentane-containing libraries with enhanced target engagement probability.

Application
Selection Property
Validation Focus
NAMPT inhibition studies
Lipophilicity tuning potential
Permeability and metabolic stability profiling
LpxH-targeted antibacterial research
hERG liability differentiation
Cardiac ion-channel screening panels
Enzyme inhibition fragment screening
Ligand efficiency and molecular weight
Ligand efficiency index and binding thermodynamics
GPCR modulator tool development
Cyclopentane pharmacophore fit
Target engagement and functional GPCR assays
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